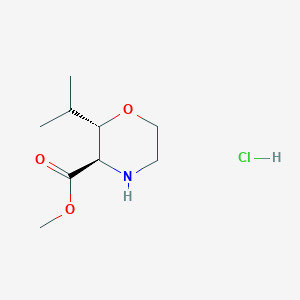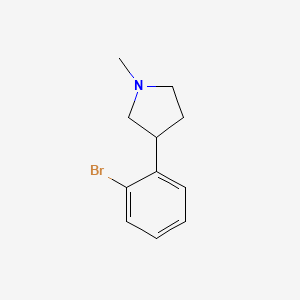
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-bromo-phenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine typically involves the reaction of 2-bromoaniline with 1-methylpyrrolidine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: 2-bromoaniline reacts with 1-methylpyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reaction: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring can engage in nucleophilic interactions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-phenyl-pyrrolidine: Lacks the methyl group, leading to different reactivity and properties.
1-Methyl-2-phenyl-pyrrolidine: Lacks the bromine atom, affecting its chemical behavior.
3-(2-Chloro-phenyl)-1-methyl-pyrrolidine:
Uniqueness
3-(2-Bromo-phenyl)-1-methyl-pyrrolidine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,9H,6-8H2,1H3 |
Clave InChI |
QNDJDDLOHHTJDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


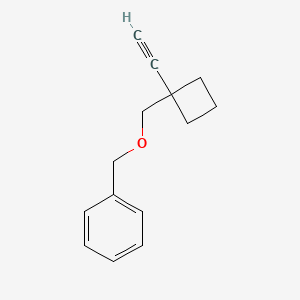
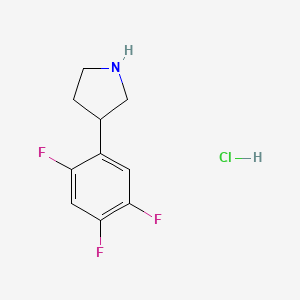
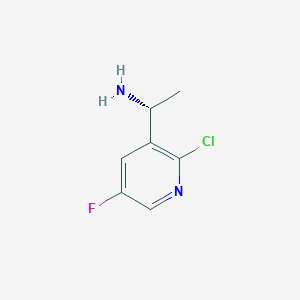


![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

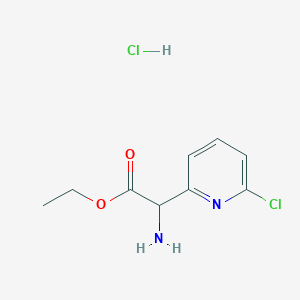
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)
